molecular formula C11H17Cl2N B1433686 [1-(4-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride CAS No. 1803588-87-5

[1-(4-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride

Cat. No.: B1433686
CAS No.: 1803588-87-5
M. Wt: 234.16 g/mol
InChI Key: QHTDIWBQLVJDGK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a chlorophenyl group, a methylpropyl group, and a methylamine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-methylpropylamine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like methylene dichloride at a temperature of around 30°C for 20-22 hours . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of methylpropylamine derivatives.

    Substitution: Formation of substituted chlorophenyl compounds.

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is often employed in experiments involving enzyme inhibition and receptor binding studies.

Medicine: In the pharmaceutical industry, 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride is used in the development of drugs that target specific receptors in the body. It is particularly useful in the synthesis of antihistamines and other therapeutic agents.

Industry: In industrial applications, this compound is used as a precursor for the production of various chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride
  • 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride
  • 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride

Comparison: Compared to its similar compounds, 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. The presence of the methyl group in the amine moiety provides distinct steric and electronic properties, making it suitable for specific applications in pharmaceuticals and chemical synthesis.

Properties

IUPAC Name

1-(4-chlorophenyl)-N,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-8(2)11(13-3)9-4-6-10(12)7-5-9;/h4-8,11,13H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTDIWBQLVJDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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